molecular formula C14H14N2O4S B13855134 Methyl 2-(4-methyl-5-(3-nitrophenyl)thiophen-3-ylamino)acetate

Methyl 2-(4-methyl-5-(3-nitrophenyl)thiophen-3-ylamino)acetate

Cat. No.: B13855134
M. Wt: 306.34 g/mol
InChI Key: KZYLIIJEUWHXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate typically involves a multi-step process. One common method starts with the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The specific steps for synthesizing this compound include:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate is unique due to its specific structural features, which confer distinct electronic properties and reactivity. Its combination of a nitrophenyl group and a thiophene ring makes it particularly valuable in medicinal and material science applications .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl 2-[[4-methyl-5-(3-nitrophenyl)thiophen-3-yl]amino]acetate

InChI

InChI=1S/C14H14N2O4S/c1-9-12(15-7-13(17)20-2)8-21-14(9)10-4-3-5-11(6-10)16(18)19/h3-6,8,15H,7H2,1-2H3

InChI Key

KZYLIIJEUWHXNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1NCC(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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